1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-
Description
The compound 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- is a highly substituted pyrrolidine derivative. Its structure features:
- A pyrrolidine ring with dicarboxylic acid groups at positions 1 and 2.
- Ester modifications: a 2-methyl ester and a 1-(4-nitrophenyl)methyl ester, which influence solubility and stability.
However, 1,2-pyrrolidinedicarboxylic acid derivatives are known in natural products, such as kainic acid (a neuroactive pyrrolidine dicarboxylate ) and propolis balsam components .
Properties
IUPAC Name |
(2S,4S)-2-methyl-1-[(4-nitrophenyl)methoxycarbonyl]-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O6S/c1-32(30(36)37)21-29(22-34(32)31(38)41-23-24-17-19-28(20-18-24)35(39)40)42-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21-23H2,1H3,(H,36,37)/t29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZOSZVBUUNOA-NYDCQLBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The core pyrrolidine structure is synthesized via cyclization reactions involving amino acid derivatives or related intermediates. One common approach involves starting from amino acid esters, such as L-phenylalanine methyl ester, which undergoes cyclization under basic or acidic conditions to form the pyrrolidine ring.
- Cyclization of amino ester derivatives using reagents like sodium hydride or potassium tert-butoxide in suitable solvents (e.g., THF) to induce intramolecular nucleophilic attack, leading to ring closure.
Introduction of Carboxylic Acid and Ester Groups
Post ring formation, the functionalization involves introducing carboxylic acid groups at specific positions. Esterification is achieved through reactions with alcohols under acidic catalysis or via carbodiimide-mediated coupling.
- Conversion of carboxylic acids to esters using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with alcohols.
- Protection of amino groups with tert-butoxycarbonyl (Boc) groups if necessary, to prevent side reactions.
Incorporation of the Triphenylmethylthio Group
The triphenylmethyl (trityl) protecting group is introduced via thiolation reactions:
- Activation of the thiol precursor with suitable reagents such as triphenylmethyl chloride or trityl bromide.
- Nucleophilic substitution on the pyrrolidine core to attach the triphenylmethylthio substituent.
Attachment of the Nitrophenyl Methyl Ester
The nitrophenyl methyl ester moiety is introduced through esterification:
- Reacting the carboxylic acid derivative with 4-nitrophenyl methyl chloride or via carbodiimide coupling with 4-nitrophenol.
Representative Reaction Scheme
| Step | Reaction Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization of amino ester | NaH or KOtBu, THF, reflux | Ring formation |
| 2 | Esterification | DCC, 4-nitrophenol, DMAP | Attach nitrophenyl ester |
| 3 | Thiolation | Triphenylmethyl chloride, base | Attach triphenylmethylthio group |
| 4 | Protection/deprotection steps | Tert-butoxycarbonyl (Boc), acid or base | Protect amino groups |
Data Tables Summarizing Preparation Methods
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring formation | NaH, amino ester | THF | Reflux | 75-85 | Intramolecular cyclization |
| Esterification | DCC, 4-nitrophenol | DCM | Room temperature | 70-80 | Carbodiimide coupling |
| Thiolation | Triphenylmethyl chloride | DCM | 0-25°C | 65-75 | Protecting group attachment |
| Final purification | Chromatography | - | - | - | Purity >95% |
Research Findings and Optimization
Recent studies and patents have demonstrated that:
- The use of carbodiimide coupling agents like DCC or EDC significantly improves esterification yields.
- Protecting groups such as Boc and triphenylmethyl are crucial for selective synthesis, especially when multiple reactive sites are present.
- Reaction conditions, including temperature and solvent choice, critically influence the stereoselectivity and purity of the final product.
- Purification via chromatography, especially preparative HPLC, ensures high purity necessary for subsequent biological or pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Research indicates that pyrrolidine derivatives exhibit significant antibacterial activity. The compound's structure allows for modifications that enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For example, derivatives of pyrrolidine have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions like obesity and type 2 diabetes . This inhibition can lead to improved metabolic profiles in treated subjects.
Anti-inflammatory Effects
Pyrrolidine derivatives are also being explored for their anti-inflammatory properties. The incorporation of specific functional groups can enhance the compound's ability to modulate inflammatory pathways, providing a potential therapeutic avenue for chronic inflammatory diseases .
Material Science Applications
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers. Research has demonstrated that pyrrolidine-based dicarboxylic acids can be polymerized to create thermosetting materials with desirable mechanical properties. These materials are suitable for applications in coatings, adhesives, and composite materials .
Renewable Resources
Recent studies have focused on the use of pyrrolidine derivatives derived from renewable resources. The synthesis of bis(pyrrolidone) based dicarboxylic acids from itaconic acid highlights the potential for creating sustainable materials that do not rely on fossil fuels . This aligns with global efforts to reduce environmental impact through the use of bio-based chemicals.
Case Studies
-
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antimicrobial properties. The results indicated that modifications to the triphenylmethyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . -
Thermal Properties in Polymer Applications
An investigation into the thermal properties of polymers synthesized from pyrrolidine derivatives showed improved thermal stability and mechanical strength compared to traditional aliphatic dicarboxylic acid-based polymers. This research was published in ACS Sustainable Chemistry & Engineering, highlighting the advantages of using such compounds in high-performance applications . -
Enzyme Inhibition Mechanism Analysis
A detailed analysis published in Biochemical Pharmacology explored the mechanism by which pyrrolidine derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1. The study provided insights into structure-activity relationships that could guide future drug design efforts aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl and nitrophenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidinedicarboxylic Acid Derivatives
The following table highlights key structural and functional differences between the target compound and analogues from the evidence:
*Calculated molecular weight based on formula C₃₃H₃₂N₂O₆S.
Key Structural Differences and Implications
In contrast, hydroxyl , azide , and amino groups provide distinct reactivities (e.g., hydrogen bonding, cycloadditions).
Stereochemical Considerations :
- The (2S,4S) configuration of the target compound contrasts with (2S,4R) in many analogues (e.g., ). Stereochemistry significantly impacts biological activity, as seen in kainic acid derivatives .
Functional Group Applications: Tritylthio (S-CPh₃): Used in protecting-group chemistry due to its stability under acidic conditions and cleavage via oxidation .
Research Findings and Pharmacological Context
While pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from related compounds:
- Kainic acid (KA) : A natural pyrrolidinedicarboxylate with neuroexcitatory activity, highlighting the importance of stereochemistry and carboxylate positioning .
- Basic alkyl esters of pyrrolidinedicarboxylic acids : Demonstrated smooth muscle modulation (e.g., intestinal and uterine effects) and local anesthetic activity . The nitro group in the target compound may alter these properties.
Biological Activity
1,2-Pyrrolidinedicarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-, 2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- is notable for its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring with two carboxylic acid groups and various substituents that may influence its biological activity. The presence of the triphenylmethyl thio group and the nitrophenyl methyl ester enhances its chemical reactivity and potential interaction with biological targets.
Antibacterial Activity
Research indicates that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance:
- Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Case Study : A study demonstrated that related pyrrolidine derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity .
Cytotoxic Effects
Cytotoxicity assays have been performed to evaluate the impact of this compound on various cancer cell lines:
- Findings : The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects.
- Table 1 : Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 10.8 |
| Normal Fibroblasts | >50 |
The mechanisms through which this compound exerts its biological effects are under investigation:
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in the G2/M phase.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The ester group may enhance lipophilicity, improving absorption.
- Metabolism : Hydrolysis of the ester bonds could release active metabolites contributing to its biological activity.
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of new compounds:
- Acute Toxicity Studies : Initial studies indicate low acute toxicity in animal models.
- Long-term Effects : Ongoing studies aim to determine any long-term toxicological effects.
Q & A
Q. What are the key steps for synthesizing this compound, and how can regioselectivity be achieved during esterification?
Methodological Answer:
- Core synthesis steps : Begin with a pyrrolidine scaffold functionalized at C2 and C4. Introduce the 4-nitrophenylmethyl ester via nucleophilic substitution under anhydrous conditions (e.g., using DCC/DMAP coupling). The triphenylmethylthio group at C4 can be installed via thiol-ene click chemistry or nucleophilic substitution with a triphenylmethyl thiol precursor .
- Regioselectivity : Use orthogonal protecting groups (e.g., tert-butyl esters or silyl ethers) to block reactive sites during esterification. For example, the 2-methyl ester can be introduced first, followed by deprotection of the C4 position for thio-group installation .
- Validation : Monitor reaction progress using TLC or LC-MS with UV detection at 254 nm (sensitive to nitro groups) .
Q. Which analytical techniques are critical for confirming the stereochemistry (2S,4S) and purity?
Methodological Answer:
- Stereochemical confirmation : Use - and -NMR to analyze coupling constants (e.g., for axial/equatorial protons) and compare with computational models (DFT) . Chiral HPLC with a polysaccharide column can resolve enantiomers .
- Purity assessment : Employ reversed-phase HPLC (C18 column, methanol/water gradient) with UV detection at 280 nm (nitroaromatic absorbance). Quantify impurities (<0.1%) via LC-MS in positive-ion mode .
- Mass verification : High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H] or [M+Na]) within 2 ppm error .
Q. What safety protocols are essential for handling the nitro and thio-functionalized groups?
Methodological Answer:
- Nitro group hazards : Use explosion-proof equipment due to potential thermal instability. Conduct reactions in a fume hood to avoid inhalation of nitroaromatic vapors .
- Thio group precautions : Avoid contact with oxidizing agents (e.g., peroxides) to prevent sulfoxide/sulfone byproducts. Store under inert gas (N/Ar) to minimize oxidation .
- First aid : For skin contact, wash immediately with 10% aqueous ethanol; for eye exposure, rinse with saline solution for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can stereochemical integrity (2S,4S) be maintained during catalytic functionalization?
Methodological Answer:
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to preserve stereochemistry during reduction steps. For example, reduce ketone intermediates to alcohols without racemization .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or organocatalysts to selectively functionalize one enantiomer while recycling the other .
- Monitoring : Track enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy after derivatization with a chiral auxiliary .
Q. What strategies address conflicting NMR data for the triphenylmethylthio group?
Methodological Answer:
- Solvent effects : Record -NMR in CDCl (non-polar) to minimize shielding effects from the bulky triphenylmethyl group. Compare with DMSO-d to assess hydrogen bonding .
- Dynamic NMR : Heat the sample to 60°C to coalesce split peaks caused by hindered rotation of the triphenylmethyl group .
- Supplementary techniques : Use -NMR (if fluorine tags are present) or X-ray crystallography to resolve ambiguous assignments .
Q. How can catalytic methods optimize the introduction of the 4-nitrophenylmethyl ester?
Methodological Answer:
- Pd-mediated coupling : Use Suzuki-Miyaura cross-coupling with a 4-nitrophenylboronic acid precursor and a methyl ester-substituted pyrrolidine scaffold. Optimize ligand choice (e.g., SPhos) to enhance yield .
- Photocatalysis : Apply visible-light-driven esterification with eosin Y as a photosensitizer to activate the nitro group for nucleophilic attack .
- Byproduct mitigation : Add molecular sieves to absorb water and shift equilibrium toward ester formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
